4-Chloro-2-(methylamino)benzoic acid
Overview
Description
4-Chloro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylamino)benzoic acid typically involves the chlorination of 2-(methylamino)benzoic acid. One common method includes the reaction of 2-(methylamino)benzoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom. Finally, the methylamino group is introduced through a nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Chloro-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins on cell surfaces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the methylamino group.
2-(Methylamino)benzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid: Similar structure with an additional methylsulfonyl group.
Uniqueness
4-Chloro-2-(methylamino)benzoic acid is unique due to the presence of both the chlorine atom and the methylamino group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBBXVMNYCRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501647 | |
Record name | 4-Chloro-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-18-2 | |
Record name | 4-Chloro-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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